Boc-d-beta-homophenylalanine
CAS No.: 138782-45-3
Cat. No.: VC0558801
Molecular Formula: C15H21NO4
Molecular Weight: 279,33 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138782-45-3 |
|---|---|
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279,33 g/mole |
Introduction
Chemical Properties and Structure
Molecular Composition and Identification
Boc-d-beta-homophenylalanine possesses specific chemical identifiers that characterize its structure and properties. The compound is identified through multiple designation systems used in chemical databases and research literature.
| Parameter | Value |
|---|---|
| Chemical Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| CAS Number | 101555-61-7 |
| MDL Number | MFCD01076270 |
| SMILES Code | O=C(O)CC@HCC1=CC=CC=C1 |
Table 1: Chemical identification parameters for Boc-d-beta-homophenylalanine
The molecule comprises a phenyl group connected to a modified amino acid backbone with the characteristic Boc protecting group. The stereochemistry at the alpha carbon is in the D-configuration, which distinguishes it from its L-enantiomer. This stereochemical preference significantly impacts its biological activity and applications in pharmacological research .
Structural Features
The structure of Boc-d-beta-homophenylalanine can be understood through its constituent functional groups:
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The tert-butyloxycarbonyl (Boc) protecting group at the amino terminus
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The amino group in the beta position relative to the carboxylic acid
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A carboxylic acid functional group
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A phenyl ring attached via a methylene linker
These structural elements collectively contribute to the compound's reactivity profile and its utility in synthetic applications. The Boc group shields the amino functionality during synthetic transformations, allowing for controlled reactivity in complex molecular assembly processes .
Physical Properties
Physical State and Appearance
Boc-d-beta-homophenylalanine exists as an off-white solid under standard laboratory conditions. Its physical appearance and stability make it suitable for storage and handling in typical research environments .
Thermal Properties and Stability
The compound demonstrates specific thermal characteristics that influence its handling and application:
| Property | Value |
|---|---|
| Melting Point | 100-102°C |
| Boiling Point | 444.8±38.0°C (Predicted) |
| Storage Conditions | Sealed in dry container at room temperature |
Table 2: Thermal properties of Boc-d-beta-homophenylalanine
Solubility and Physical Constants
Understanding the solubility profile of Boc-d-beta-homophenylalanine is essential for its application in various research protocols:
| Property | Value |
|---|---|
| Density | 1.139±0.06 g/cm³ (Predicted) |
| Solubility | Slightly soluble in DMSO and methanol |
| pKa | 4.43±0.10 (Predicted) |
Table 3: Solubility and physical constants of Boc-d-beta-homophenylalanine
The moderate solubility in organic solvents like DMSO and methanol makes this compound amenable to various synthetic and analytical procedures in laboratory settings. The relatively high boiling point contributes to its thermal stability during reactions that require elevated temperatures .
| Safety Parameter | Classification |
|---|---|
| Signal Word | Warning |
| Pictogram | Exclamation Mark (GHS07) |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation |
Table 4: Hazard classification for Boc-d-beta-homophenylalanine
| Precautionary Statement Code | Recommendation |
|---|---|
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing |
| P332+P313 | If skin irritation occurs: Get medical advice/attention |
| P337+P313 | If eye irritation persists: Get medical advice/attention |
Table 5: Recommended safety precautions for handling Boc-d-beta-homophenylalanine
These safety guidelines ensure proper handling of the compound in laboratory settings, minimizing potential health risks associated with its use in research applications.
Applications in Research and Industry
Pharmaceutical Research and Drug Development
The compound plays a significant role in medicinal chemistry, particularly in designing and optimizing drug candidates targeting specific receptors. Its unique structure can enhance the biological activity of therapeutic agents through altered binding interactions or improved pharmacokinetic properties. Applications in this domain include:
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Design of enzyme inhibitors, particularly those targeting proteases
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Development of receptor agonists and antagonists
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Optimization of peptide-based drug delivery systems
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Structure-activity relationship studies for novel therapeutic agents
One notable application is in the synthesis of dipeptidyl peptidase IV inhibitors, which have therapeutic relevance in the management of type 2 diabetes. The incorporation of Boc-d-beta-homophenylalanine or its derivatives in these inhibitors can enhance their selectivity and potency .
Biotechnology Applications
In biotechnology, Boc-d-beta-homophenylalanine contributes to the production of biologically active compounds, including modified enzymes and antibodies. Its incorporation into recombinant proteins can improve stability and functionality, potentially enhancing their therapeutic or diagnostic value. This application extends to:
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Production of modified enzymes with altered substrate specificity
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Development of antibody-drug conjugates with improved targeting capabilities
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Design of protein-based diagnostic tools with enhanced sensitivity or specificity
Neuroscience Research
The compound has found applications in neuroscience research, particularly in studies examining neurotransmitter systems. Its structural similarity to certain neurotransmitters makes it valuable in developing treatments for neurological disorders. Analogs based on Boc-d-beta-homophenylalanine can mimic natural neurotransmitters, providing tools for investigating neural signaling pathways and potential therapeutic interventions .
Synthesis Methods
Chemical Synthesis Approaches
While the search results don't provide detailed synthesis methods specifically for Boc-d-beta-homophenylalanine, general approaches for similar protected amino acids typically involve:
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Boc-protection of the parent amino acid (D-beta-homophenylalanine)
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Stereoselective synthesis approaches to ensure the correct configuration
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Purification and characterization to confirm structural integrity
The starting material, D-homophenylalanine (also known as (2R)-2-amino-4-phenylbutanoic acid), provides the foundational structure to which the Boc protecting group is attached .
Enzymatic Production Considerations
Search result mentions a "continuous in situ crystallization concept" for the coupled preparative synthesis of L-homophenylalanine using the α-transaminase from Megasphaera elsdenii. While this specifically refers to the L-enantiomer, similar enzymatic approaches could potentially be adapted for the production of the D-enantiomer, which would then require subsequent protection with the Boc group. This represents a potential area for future research and development in the production of Boc-d-beta-homophenylalanine through biocatalytic routes .
Research Findings and Significance
Role in Peptidomimetic Research
Boc-d-beta-homophenylalanine has demonstrated significant value in peptidomimetic research, where modified amino acids are incorporated into peptide structures to enhance stability, bioavailability, or target selectivity. The additional methylene group in the side chain alters the conformational properties of the resulting peptides, potentially leading to improved biological activity or novel binding characteristics .
Structure-Activity Relationship Studies
In pharmaceutical research, the compound has been utilized in structure-activity relationship studies to explore how structural modifications impact biological activity. The D-configuration provides distinct spatial arrangements of functional groups compared to naturally occurring L-amino acids, offering opportunities for novel interactions with biological targets. This stereochemical feature has been particularly valuable in developing peptide-based therapeutics with enhanced specificity or resistance to enzymatic degradation .
Custom Synthesis Applications
Many research laboratories and pharmaceutical companies rely on Boc-d-beta-homophenylalanine for custom synthesis projects. Its versatility as a building block allows for the creation of tailored compounds that meet specific research needs or therapeutic targets. This adaptability has contributed to its widespread use in both academic research and industrial drug development programs .
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